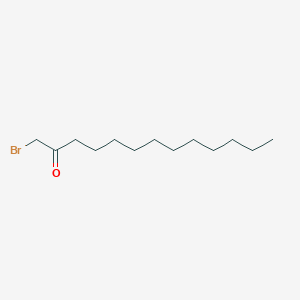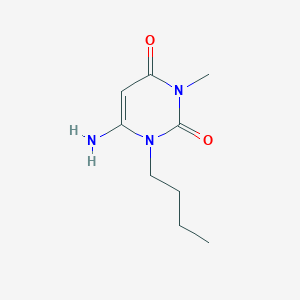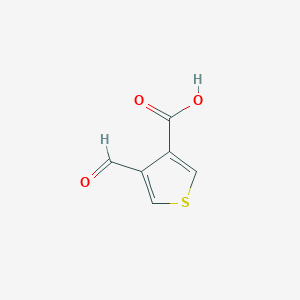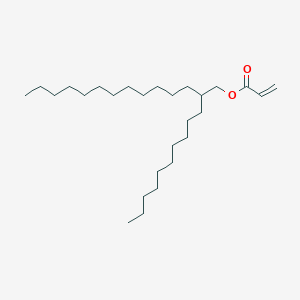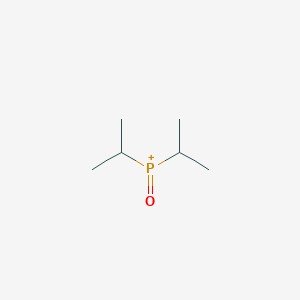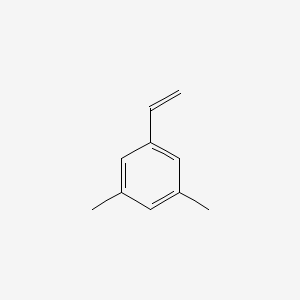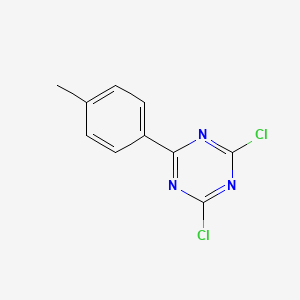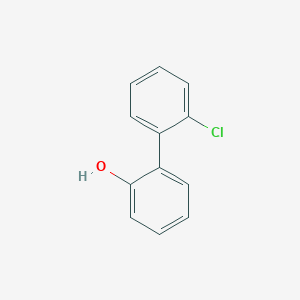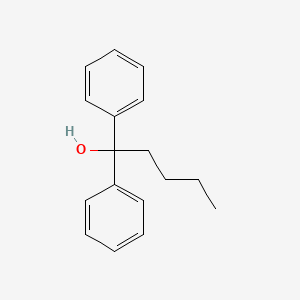
5-Methyl-2-phenylaniline
Descripción general
Descripción
5-Methyl-2-phenylaniline is a chemical compound with the CAS Number: 54147-94-3 . It has a molecular weight of 183.25 and its IUPAC name is 4-methyl-[1,1’-biphenyl]-2-amine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H13N . The InChI Code is 1S/C13H13N/c1-10-7-8-12 (13 (14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación
DNA Interaction and Biological Activity
A study highlighted the interaction between certain platinum(II) complexes, which include derivatives of 1,10-phenanthroline (such as 5-Methyl-2-phenylaniline), and DNA. These complexes displayed varying cytotoxicities against the L1210 Murine leukemia cell line, suggesting potential applications in cancer research and therapy (Brodie, Collins, & Aldrich-Wright, 2004).
Structural and Spectral Investigations
Research focusing on pyrazole-4-carboxylic acid derivatives, including compounds related to this compound, provided insights into the structure and spectral properties of these compounds. This work, integrating experimental and theoretical methods, contributes to understanding the molecular characteristics important for various scientific applications (Viveka et al., 2016).
Conversion to 5-Hydroxymethylcytosine in DNA
A study identified the role of the TET1 protein in converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) in mammalian DNA. This conversion is crucial in epigenetic regulation, which is a key aspect of developmental biology and cancer research (Tahiliani et al., 2009).
Metabolic Activation in Human Liver
A study explored the metabolic activation of N-hydroxy arylamines and heterocyclic amines, including derivatives of this compound, by human liver sulfotransferases. This research aids in understanding how certain environmental and dietary compounds are metabolized in the human body, which is relevant for pharmacology and toxicology (Chou, Lang, & Kadlubar, 1995).
Methylation in Human Cancer Cell Lines
Investigations into human cancer cell lines revealed significant insights into DNA methylation patterns, including the role of 5-methylcytosine. Understanding these methylation environments is essential for the study of cancer and epigenetic therapies (Paz et al., 2003).
Synthesis and Electrochromic Properties
A study on the synthesis of various copolymers related to this compound explored their electrochemical and spectroelectrochemical properties. Such research contributes to the development of materials for electrochromic devices, which have applications in display technologies (Hacioglu et al., 2014).
Presence in Purkinje Neurons
Research identified significant amounts of 5-hydroxymethylcytosine, related to this compound, in the DNA of Purkinje neurons. This finding suggests a role in the epigenetic control of neuronal function, with implications for neuroscientific research (Kriaucionis & Heintz, 2009).
Safety and Hazards
The safety information for 5-Methyl-2-phenylaniline includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
5-methyl-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKYDCMXQSXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502544 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54147-94-3 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

